molecular formula C7H6ClN3 B3218606 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190310-58-7

5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

Cat. No.: B3218606
CAS No.: 1190310-58-7
M. Wt: 167.59 g/mol
InChI Key: VIFNICDGFWEPFJ-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 5-position and an amine group at the 3-position. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with suitable reagents under controlled conditions. For instance, the preparation may include steps such as halogenation, amination, and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrrolopyridines .

Scientific Research Applications

5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets. It acts by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). These interactions disrupt signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFNICDGFWEPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273120
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-58-7
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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